molecular formula C20H16N2O2 B14241519 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine CAS No. 352205-10-8

12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine

Cat. No.: B14241519
CAS No.: 352205-10-8
M. Wt: 316.4 g/mol
InChI Key: QLEUFZREGKTLPY-UHFFFAOYSA-N
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Description

12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine is a complex organic compound belonging to the phenoxazine family. Phenoxazines have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry

Preparation Methods

The synthesis of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine undergoes several types of chemical reactions, including:

Scientific Research Applications

12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, including those involved in oxidative stress, apoptosis, and signal transduction. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins .

Comparison with Similar Compounds

12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine can be compared to other phenoxazine derivatives such as:

    Phenoxazine: The parent compound, known for its use in dyes and pigments.

    Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.

    Phenothiazine: Structurally similar and used in various pharmacological applications. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

352205-10-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

12,14-dimethyl-[1,4]benzoxazino[3,2-b]phenoxazine

InChI

InChI=1S/C20H16N2O2/c1-21-13-7-3-5-9-17(13)23-19-12-20-16(11-15(19)21)22(2)14-8-4-6-10-18(14)24-20/h3-12H,1-2H3

InChI Key

QLEUFZREGKTLPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=CC4=C(C=C31)N(C5=CC=CC=C5O4)C

Origin of Product

United States

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